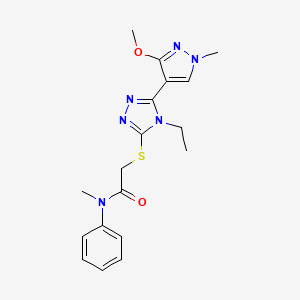
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide (CAS No. 1014094-59-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes current findings regarding its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound's triazole core is crucial for its mechanism of action, primarily through the inhibition of cytochrome P450-dependent enzymes involved in fungal ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death .
In a comparative study of various triazole compounds, those containing the 1,2,4-triazole scaffold demonstrated broad-spectrum antifungal activity against common pathogenic fungi. The minimum inhibitory concentration (MIC) values for effective compounds typically ranged from 0.06 to 32 μg/mL .
Anticancer Activity
The compound has also shown promise in anticancer research. A study on mercapto-substituted 1,2,4-triazoles revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating significant activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring and substitutions at various positions significantly affect the biological activity of these compounds. For example:
- Substituents on the triazole ring : Alkyl and aryl groups enhance antifungal potency.
- Thioether linkages : These are critical for maintaining the structural integrity necessary for biological activity.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Fungicidal Efficacy : A recent investigation into novel triazole derivatives demonstrated that certain compounds exhibited fungicidal activity comparable to established antifungals .
- Cancer Treatment : In vitro studies have confirmed that specific modifications to the triazole structure can lead to enhanced anticancer properties, suggesting potential pathways for drug development targeting resistant cancer strains .
特性
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-5-24-16(14-11-22(2)21-17(14)26-4)19-20-18(24)27-12-15(25)23(3)13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMFVWTINAFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














